![molecular formula C20H22N4O6S2 B2856862 4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide CAS No. 904268-53-7](/img/structure/B2856862.png)
4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene moiety (a five-membered ring containing four carbon atoms and a sulfur atom), a spirocyclic system (two rings sharing a single atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). These features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, three-dimensional structure due to the spirocyclic system. The presence of the amide group could allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide) could enhance its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Antihypertensive Agents
Research has been conducted on a series of compounds, including "1-oxa-3,8-diazaspiro[4.5]decan-2-ones," for their antihypertensive properties. These studies aim to identify new therapeutic agents capable of managing hypertension by targeting specific pathways involved in blood pressure regulation. The focus is on designing compounds that can act as adrenergic receptor blockers, demonstrating the potential of spirocyclic compounds in cardiovascular research (Caroon et al., 1981).
Antiviral Evaluation
Spirothiazolidinone derivatives have been evaluated for their antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This research highlights the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules. Such studies are crucial for identifying potential treatments for viral infections, including emerging threats like coronavirus diseases (Apaydın et al., 2020).
Antimicrobial Activities
The synthesis and characterization of various spiro thiazolinone heterocyclic compounds have been explored for their antimicrobial activity. This research underscores the importance of structural modifications in enhancing the antimicrobial efficacy of spirocyclic compounds, offering insights into the development of novel antibiotics or antifungal agents (Patel & Patel, 2015).
Anticonvulsant Properties
Spirocyclic compounds have also been investigated for their potential anticonvulsant activities. Such studies aim to discover new therapeutic options for managing seizure disorders, highlighting the role of spirocyclic structures in modulating neurological pathways (Senthilraja & Alagarsamy, 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Based on the structural features of the compound, it could potentially interact with biological macromolecules through non-covalent interactions such as hydrogen bonding (via the amide group) and pi-stacking (via the aromatic rings) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c21-17(25)14-3-5-15(6-4-14)22-18(26)19(27)23-9-7-20(8-10-23)24(11-12-30-20)32(28,29)16-2-1-13-31-16/h1-6,13H,7-12H2,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGJOBJPIYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)
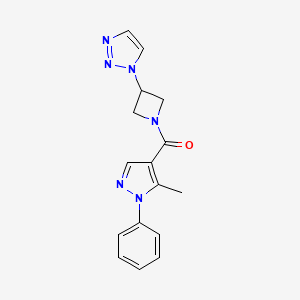
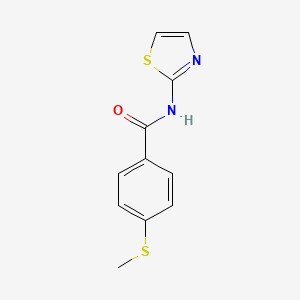
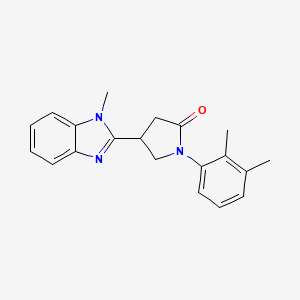
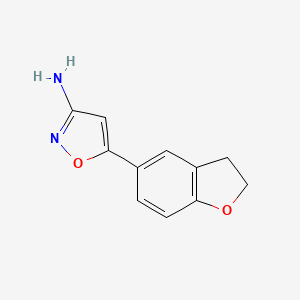
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)
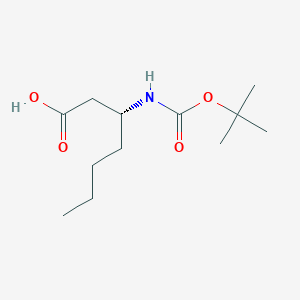


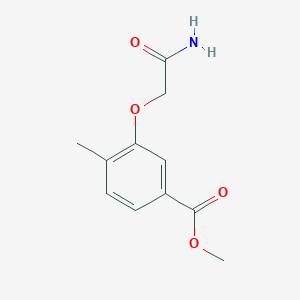
![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)

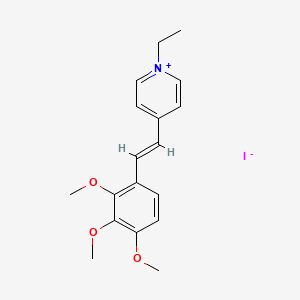
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)